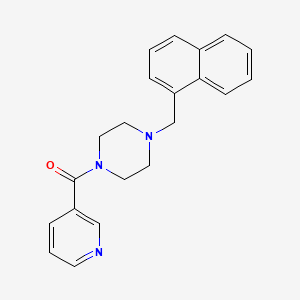![molecular formula C18H14ClNOS B5877190 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, also known as CQET, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in lab experiments is its well-established synthesis method. This compound is also relatively stable and has a long shelf-life, making it easy to store and use in experiments. However, one limitation of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. One area of research is to further investigate its mechanism of action, which may provide insights into its potential use in cancer treatment and neuroprotection. Another area of research is to investigate the use of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to determine the safety and toxicity of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, which will be important for its potential use in clinical settings.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-quinoline thiol in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. This synthesis method has been well-established and is widely used in research labs.
Scientific Research Applications
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWROCSYZWEBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

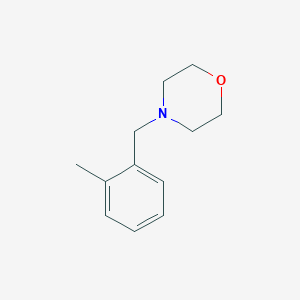
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
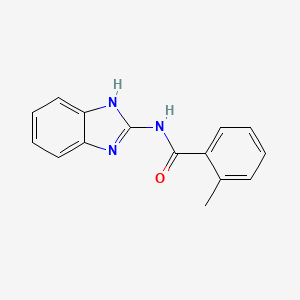
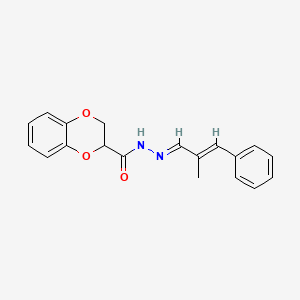
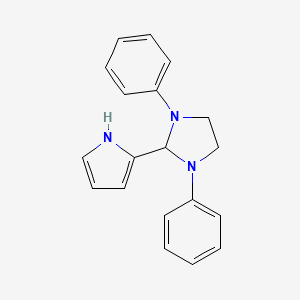
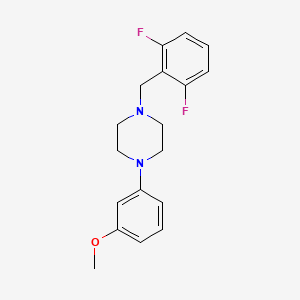
![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
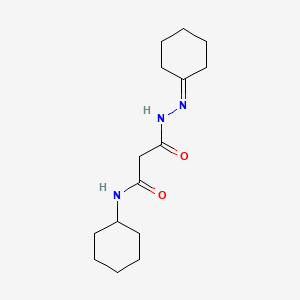


![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
